1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide
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Overview
Description
1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with a methyl group at the 1-position and a phenyl group at the 3-position. The presence of the bromide ion makes it a salt, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Preparation of Alkyne: The alkyne precursor can be synthesized from the corresponding halide by reaction with a strong base such as sodium amide.
Cycloaddition Reaction: The azide and alkyne are then reacted in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other halide salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce dihydrotriazoles.
Scientific Research Applications
1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylindane: Similar in structure but lacks the triazole ring.
1,2,3-Triazole: The parent compound without the methyl and phenyl substitutions.
1,3,3-Trimethyl-1-phenylindane: Another structurally related compound with different substitutions.
Uniqueness
1-Methyl-3-phenyl-2,3-dihydro-1H-1,2,3-triazol-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which can influence its chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52128-71-9 |
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Molecular Formula |
C9H12BrN3 |
Molecular Weight |
242.12 g/mol |
IUPAC Name |
1-methyl-3-phenyl-1,2-dihydrotriazol-1-ium;bromide |
InChI |
InChI=1S/C9H11N3.BrH/c1-11-7-8-12(10-11)9-5-3-2-4-6-9;/h2-8,10H,1H3;1H |
InChI Key |
MBNROHBRMUYCNS-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C=CN(N1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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